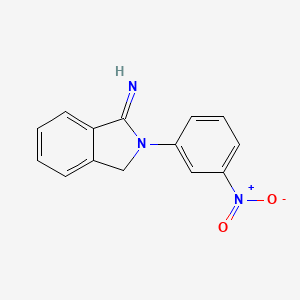

2-(3-Nitrophenyl)isoindolin-1-imine

Description

Properties

IUPAC Name |

2-(3-nitrophenyl)-3H-isoindol-1-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c15-14-13-7-2-1-4-10(13)9-16(14)11-5-3-6-12(8-11)17(18)19/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWURKWTWKWKULR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=N)N1C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816310 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches for Isoindolin-1-imine Core Structures

Direct methods for constructing the fundamental isoindolin-1-imine skeleton are pivotal. These strategies typically involve the cyclization of precursors containing the necessary aromatic and nitrogen functionalities.

Condensation Reactions Involving Phthalaldehyde Derivatives and Amines

A foundational method for synthesizing the isoindolin-1-imine core involves the condensation reaction between o-phthalaldehyde (B127526) (OPA) and a primary amine, such as 3-nitroaniline (B104315), in a 1:2 molar ratio. crossref.org This reaction was initially thought to produce a "diimine" structure but was later revised and confirmed through X-ray analysis to be an iminoisoindoline. crossref.org The reaction proceeds by dissolving o-phthalaldehyde and the aniline (B41778) derivative in a solvent like ether, leading to the precipitation of the crude product. crossref.org

Another approach involves an indium-mediated reductive heterocyclization. In this one-pot synthesis, a nitroarene, like nitrobenzene, is reacted with o-phthalaldehyde in the presence of indium powder and acetic acid in toluene (B28343) at reflux. libretexts.org The nitro group is reduced in situ to an amine, which then condenses with the two adjacent carbonyl groups of o-phthalaldehyde to form the isoindolin-1-one (B1195906), a closely related structure. libretexts.org Mechanistically, this is proposed to proceed through a 1H-2,3-dihydroisoindole-1,3-diol intermediate formed from the double addition of the primary amine to the aldehyde groups. libretexts.org

Under mild aqueous conditions, o-phthalaldehyde can also readily condense with two primary alkyl amines to yield isoindolin-1-imine compounds, highlighting the versatility of this precursor. nih.gov

Multicomponent Reactions Utilizing 2-Cyanobenzaldehyde (B126161) and Amine Components

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules like isoindolin-1-imines from simple starting materials in a single step. A prominent MCR for this synthesis involves the cascade three-component condensation of 2-cyanobenzaldehyde, an amine, and an active methylene (B1212753) compound. youtube.com This approach is notable for its high yields (typically 90-98%) and can be performed in water at room temperature without a catalyst. youtube.com

Another variation employs 2-cyanobenzaldehyde, an amine, and an alcohol, catalyzed by acetic acid, to produce 2-substituted 3-alkoxy-isoindolin-1-imines with good yields. arkat-usa.org The scope of this reaction is broad, accommodating various amines.

A catalyst-free, one-pot procedure has also been developed by reacting 2-cyanobenzaldehyde, an amine, and a pyrazolone (B3327878) derivative (such as 3-methyl-1H-pyrazol-5(4H)-one) in refluxing ethanol (B145695). arkat-usa.orgacs.org This method works well for a range of aryl alkylamines and alkyl amines, providing the desired isoindolin-1-imine derivatives in excellent yields (85-95%). arkat-usa.orgacs.org However, the reaction is less effective for anilines, which yield only trace amounts of the product under the same conditions. acs.org

Below is a table summarizing the solvent screening for a typical reaction in this category.

| Entry | Solvent | Time (min) | Yield (%) |

| 1 | EtOH | 30 | 90 |

| 2 | MeOH | 30 | 65 |

| 3 | CH3CN | 30 | 30 |

| 4 | THF | 30 | 42 |

| 5 | DCE | 30 | 22 |

| 6 | H2O | 30 | 18 |

| Conditions: 2-cyanobenzaldehyde (3 mmol), benzylamine (B48309) (3 mmol), 3-methyl-1H-pyrazol-5(4H)-one (3 mmol), solvent (5 mL), reflux. acs.org |

Strategic Preparations from Aromatic Ketones and Phthalonitrile (B49051)

The synthesis of the isoindolin-1-imine core structure directly from the reaction of aromatic ketones and phthalonitrile (o-dicyanobenzene) is not a widely documented or common synthetic pathway in the reviewed chemical literature. While ketones are known to participate in various condensation reactions, such as the Knoevenagel condensation with activated nitriles like malononitrile, their specific reaction with phthalonitrile to form isoindolin-1-imines is not extensively reported. researchgate.net The reaction of phthalonitrile with ammonia (B1221849) is known to produce 1-imino-1H-isoindol-3-amine, a related but different structure.

Cyclization of [1-(2-Cyanophenyl)alkylidene]aminide Intermediates

A convenient route for preparing 3-alkylidene-2,3-dihydro-1H-isoindol-1-imine derivatives has been developed through the cyclization of a specific intermediate. The process starts with 2-(1-azidoalkyl)benzonitriles, which are readily accessible from 2-alkylbenzonitriles. These precursors react with sodium hydride (NaH) in dimethylformamide (DMF) to generate [1-(2-cyanophenyl)alkylidene]aminide intermediates. These intermediates then undergo cyclization and rearrangement, followed by alkylation, to afford the target 2-substituted 1-alkylidene-2,3-dihydro-1H-isoindol-2-imines in moderate yields.

Catalyst-Driven and Green Chemistry Approaches in Isoindolin-1-imine Synthesis

Modern synthetic chemistry emphasizes the use of catalysts to improve efficiency and the adoption of green chemistry principles to minimize environmental impact.

Exploration of Catalyst-Free Condensation Conditions

A significant advancement in the synthesis of isoindolin-1-imine derivatives is the development of catalyst-free methods, which align with the principles of green chemistry by simplifying procedures and reducing chemical waste. youtube.comarkat-usa.org

One such method is the three-component condensation of 2-cyanobenzaldehyde, an amine, and an active methylene compound in an aqueous medium at room temperature. youtube.com This reaction proceeds with excellent yields (90–98%) and offers easy purification, making it a highly efficient and environmentally friendly process. youtube.com

Similarly, the synthesis of 4-(2-substituted-3-iminoisoindolin-1-ylidene)-1-substituented-3-methyl-1H-pyrazol-5(4H)-ones can be achieved through a catalyst-free, one-pot reaction of 2-cyanobenzaldehyde, an amine, and a pyrazolone derivative in ethanol. arkat-usa.org This procedure is valued for its high yields, fast reaction times, and broad substrate scope. arkat-usa.org

The synthesis of related 3-(1H-indol-3-yl)isoindolin-1-one derivatives has also been accomplished via a three-component reaction of phthalaldehydic acid, a primary amine, and 1H-indole in water under catalyst-free conditions, further demonstrating the utility of green solvents in this area of synthesis. researchgate.net These methods represent a valid and straightforward contribution to the synthesis of isoindolin-1-imine derivatives and their analogues. youtube.comarkat-usa.org

Solvent-Free and Microwave-Assisted Synthetic Protocols

In recent years, green chemistry principles have spurred the development of solvent-free and microwave-assisted synthetic methods for heterocyclic compounds. While direct literature on the solvent-free or microwave-assisted synthesis of 2-(3-Nitrophenyl)isoindolin-1-imine is sparse, analogous reactions for related structures like isoindolinones and other imines provide a strong basis for these approaches.

Microwave-assisted synthesis, in particular, has been shown to significantly reduce reaction times and improve yields in the formation of related heterocyclic systems. clockss.orgnih.govresearchgate.netresearchgate.net For instance, the synthesis of novel isoindolinone derivatives has been efficiently achieved using microwave irradiation in a one-pot, three-component reaction. clockss.org This methodology often employs a green solvent like water and can be promoted by catalysts such as cetrimonium (B1202521) bromide. clockss.org The application of microwave heating to the reaction of an appropriate amine with a suitable precursor could potentially offer a rapid and efficient route to this compound.

Solvent-free conditions have also been explored for the synthesis of isoindolin-1-imine derivatives. rsc.org Catalyst-free, one-pot methods have been developed for the synthesis of various isoindolin-1-imine derivatives via a cascade three-component condensation of 2-cyanobenzaldehyde, an amine, and an active methylene compound in an aqueous medium at room temperature, often resulting in excellent yields. rsc.org

A study on the synthesis of 4-(2-substituted-3-iminoisoindolin-1-ylidene)-3-methyl-1H-pyrazol-5(4H)-ones investigated various solvents and reaction conditions. The results indicated that while ethanol under reflux provided the highest yield, the reaction could proceed at room temperature, albeit with a longer reaction time. clockss.orgredalyc.org This suggests that for certain substrates, the reaction may proceed under milder, and potentially solvent-free, conditions.

Table 1: Solvent Screening for the Synthesis of a Representative Isoindolin-1-imine Derivative

| Entry | Solvent | Time (min) | Yield (%) |

| 1 | EtOH | 30 | 90 |

| 2 | MeOH | 30 | 65 |

| 3 | CH3CN | 30 | 30 |

| 4 | THF | 30 | 42 |

| 5 | DCE | 30 | 22 |

| 6 | H2O | 30 | 18 |

| 7 | EtOH (at room temp.) | 600 | 50 |

| Data adapted from a study on a related isoindolin-1-imine synthesis. clockss.orgredalyc.org |

Derivatization Strategies and Functionalization of the Isoindolin-1-imine Nucleus

The functionalization of the isoindolin-1-imine scaffold is crucial for tuning its physicochemical and biological properties. This can be achieved by introducing various substituents on the nitrogen atom of the imine or at other positions of the heterocyclic core.

The introduction of an aromatic substituent, such as the 3-nitrophenyl group, at the 2-position of the isoindolin-1-imine is typically achieved through the reaction of a suitable precursor with the corresponding aniline derivative. A general and widely used method involves the condensation of 2-cyanobenzaldehyde with a primary amine. rsc.orgnih.govnih.gov

Specifically, the synthesis of a closely related isomer, 3-((2-nitrophenyl)amino)isoindolin-1-one, has been reported from the reaction of 2-cyanobenzaldehyde with 2-nitroaniline. In this procedure, the reactants are dissolved in a solvent like dichloromethane (B109758) (DCM), and the reaction is initiated by the addition of a base, such as 5% potassium hydroxide (B78521) in methanol. The reaction proceeds rapidly, indicated by a color change and heat release, leading to the formation of the product as a precipitate. It is highly plausible that a similar reaction between 2-cyanobenzaldehyde and 3-nitroaniline would yield the target compound, this compound.

Another approach involves an indium-mediated reductive condensation of nitroarenes with o-phthalaldehyde to furnish isoindolin-1-ones. nih.gov This one-pot method demonstrates the feasibility of using a nitro-substituted aromatic compound as the nitrogen source for the isoindolinone ring system. nih.gov

A novel one-pot synthesis allows for the formation of 2-substituted 3-alkoxyisoindolin-1-imine derivatives. This three-component reaction utilizes 2-cyanobenzaldehyde, an amine, and an alcohol, catalyzed by acetic acid. This method provides good yields and demonstrates a wide scope of applicability, allowing for the introduction of an alkoxy group at the 3-position of the isoindolin-1-imine core. This derivatization strategy significantly expands the chemical space accessible from the isoindolin-1-imine scaffold.

Mechanistic Considerations in Isoindolin-1-imine Formation

The formation of the isoindolin-1-imine ring system from 2-cyanobenzaldehyde and an amine is believed to proceed through a series of well-defined steps. The reaction is generally initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde group in 2-cyanobenzaldehyde. nih.gov This initial attack forms a carbinolamine intermediate.

Following the formation of the carbinolamine, the reaction can proceed through several proposed pathways. One plausible mechanism involves the dehydration of the carbinolamine to form a Schiff base (imine). Subsequently, an intramolecular cyclization occurs where the nitrogen of the imine attacks the carbon of the nitrile group. This cyclization leads to the formation of the isoindolin-1-imine ring system.

In the context of multi-component reactions, for instance, the reaction of 2-cyanobenzaldehyde, an amine, and an active methylene compound, a proposed mechanism involves the initial Knoevenagel condensation between 2-cyanobenzaldehyde and the active methylene compound. This is followed by a 1,4-Michael addition of the amine to the resulting adduct. The final step is an intramolecular cyclization of this intermediate to yield the isoindolin-1-imine derivative.

The specific mechanism can be influenced by the reaction conditions, the nature of the reactants, and the presence of catalysts.

Chemical Reactivity and Transformation Mechanisms

Intrinsic Reactivity Patterns of the Imine Functionality

The exocyclic imine functionality is the primary site for a variety of chemical transformations, including nucleophilic additions, hydrolysis, and reductions.

The most fundamental reaction of an imine is the nucleophilic addition to the carbon-nitrogen double bond. masterorganicchemistry.comredalyc.org The imine carbon of 2-(3-Nitrophenyl)isoindolin-1-imine is an electrophilic center, susceptible to attack by a wide range of nucleophiles. The electron-withdrawing nature of the 3-nitrophenyl group further depletes electron density from the C=N bond, increasing its reactivity towards nucleophiles compared to imines bearing electron-donating groups. redalyc.org

The general mechanism involves the attack of a nucleophile on the imine carbon, leading to a tetrahedral intermediate which is then protonated to yield the final addition product. This reaction is a cornerstone for constructing new carbon-carbon and carbon-heteroatom bonds. nih.gov For instance, organometallic reagents (like Grignard or organolithium reagents) and enolates can add to the imine, forming a new C-C bond and expanding the molecular framework.

Multi-component reactions often exploit this reactivity. The synthesis of various isoindolin-1-imine derivatives can be achieved through one-pot procedures where an initial nucleophilic addition is followed by cyclization. semanticscholar.orgresearchgate.net A plausible mechanism for the formation of related isoindolin-1-imines involves a Knoevenagel condensation followed by a 1,4-Michael addition of an amine and subsequent intramolecular cyclization. semanticscholar.org

| Nucleophile Type | General Product | Significance |

|---|---|---|

| Organometallic (R-M) | Substituted 2-(3-Nitrophenyl)isoindoline | Forms new C-C bonds, allowing for alkylation or arylation at the C1 position. |

| Enolates | β-Amino carbonyl compounds | Creates a new C-C bond and introduces a carbonyl functionality. |

| Hydride (H⁻) | 2-(3-Nitrophenyl)isoindolin-1-amine | Reduction of the imine to the corresponding secondary amine (see Section 3.1.3). |

| Water (H₂O) | 2-(3-Nitrophenyl)isoindolin-1-one + 3-Nitroaniline (B104315) | Hydrolysis of the imine (see Section 3.1.2). |

Imines can be hydrolyzed back to their constituent carbonyl compound and primary amine, a reaction that is typically catalyzed by acid. masterorganicchemistry.commasterorganicchemistry.com This process is an equilibrium, and the direction can be controlled by the reaction conditions. The presence of a large excess of water drives the equilibrium towards hydrolysis. masterorganicchemistry.com

The mechanism for the acid-catalyzed hydrolysis of this compound involves the following steps:

Protonation: The imine nitrogen is protonated by an acid catalyst (e.g., H₃O⁺) to form a more electrophilic iminium ion. masterorganicchemistry.comyoutube.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the iminium carbon. masterorganicchemistry.comyoutube.com

Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom, forming a carbinolamine intermediate.

Elimination: The protonated amino group (a good leaving group) is eliminated as 3-nitroaniline, regenerating a protonated carbonyl group.

Deprotonation: The protonated carbonyl is deprotonated by a base (e.g., water) to yield the final 2-(3-Nitrophenyl)isoindolin-1-one product and regenerate the acid catalyst.

Kinetic studies on the hydrolysis of the parent compound, 3-iminoisoindolin-1-one, reveal that the reaction mechanism can vary with pH. rsc.org In alkaline solutions, the hydrolysis proceeds via attack of a hydroxide (B78521) ion on the neutral imine. The rate of imine formation and hydrolysis is often maximal at a weakly acidic pH (around 4-5). masterorganicchemistry.com The electron-withdrawing 3-nitrophenyl group on the target molecule is expected to decrease the basicity of the imine nitrogen, which would influence the rate of the initial protonation step in acid-catalyzed hydrolysis.

The C=N bond of an imine can be reduced to a C-N single bond, converting the imine into a secondary amine. This transformation, known as reductive amination when performed in one pot from a carbonyl and an amine, is a powerful method for amine synthesis. wikipedia.orglibretexts.org For a pre-formed imine like this compound, direct reduction yields 2-(3-Nitrophenyl)isoindolin-1-amine.

A variety of reducing agents can accomplish this transformation. Catalytic hydrogenation using catalysts such as platinum, palladium, or nickel is a common method. wikipedia.org Hydride reducing agents are also widely used, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being prominent examples. organic-chemistry.orgsigmaaldrich.com Sodium cyanoborohydride is particularly useful for one-pot reductive aminations because it is less reactive towards ketones and aldehydes than it is towards the protonated iminium ion intermediate. masterorganicchemistry.comyoutube.com More recently, imine reductases (IREDs) have been employed for the enantioselective reduction of cyclic imines, producing chiral amines with high enantiopurity. unifi.itnih.gov

| Reducing Agent/Method | Conditions | Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation (H₂, Pd/C) | Hydrogen gas, Palladium on carbon catalyst | Secondary Amine | wikipedia.org |

| Sodium Borohydride (NaBH₄) | Protic solvent (e.g., MeOH, EtOH) | Secondary Amine | organic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Weakly acidic pH (~4-6) | Secondary Amine | sigmaaldrich.comyoutube.com |

| Imine Reductases (IREDs) | Aqueous buffer, often with co-solvents | Chiral Secondary Amine | unifi.itnih.gov |

Advanced Reaction Pathways Involving the Isoindolin-1-imine System

Beyond the fundamental reactions of the imine group, the conjugated system of this compound allows for more complex transformations, including self-condensation and cycloaddition reactions.

The structure of this compound contains both nucleophilic (imine nitrogen) and electrophilic (imine carbon) centers, creating the potential for self-condensation or oligomerization reactions. While specific studies on the self-condensation of this particular molecule are not documented, related chemistry suggests its plausibility. For example, the condensation of primary amines with o-diacylbenzenes can lead to the formation of intensely colored dimeric isoindole-based pigments. nih.gov This demonstrates that the isoindole skeleton is a viable scaffold for constructing extended chromophoric systems.

A hypothetical pathway for the self-condensation of this compound could involve the nucleophilic attack of the exocyclic imine nitrogen of one molecule onto the electrophilic imine carbon of a second molecule. This would form a dimeric species. Subsequent rearrangement or elimination reactions could lead to the formation of an extended, conjugated π-system, which would likely exhibit strong absorption in the visible region of the electromagnetic spectrum. The formation of oligomers from indole (B1671886) derivatives is also a known process, further supporting the potential for such reactivity. mdpi.com

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. The C=N bond of an imine can participate as a 2π component in these reactions.

[4+2] Cycloadditions: In a Diels-Alder type reaction, the imine can act as the dienophile, reacting with a 1,3-diene to form a six-membered nitrogen-containing heterocycle. For this to be efficient, the imine typically needs to be activated by an electron-withdrawing group, which is the case for this compound due to the nitrophenyl substituent. libretexts.org

[2+2] Cycloadditions: The photochemical [2+2] cycloaddition of an imine with an alkene, known as the aza Paternò-Büchi reaction, can produce four-membered azetidine (B1206935) rings. This reaction often proceeds via the excited state of the imine. nih.gov

[3+2] Cycloadditions: While the imine itself is a 2π system, related isoindole structures can serve as precursors for 1,3-dipoles. For instance, azomethine ylides can be generated from isoindoline (B1297411) derivatives and subsequently undergo [3+2] cycloaddition with dipolarophiles like alkenes or alkynes to form five-membered rings. nih.gov Similarly, isatin (B1672199) imines have been shown to participate in [3+2] and [3+3] cycloadditions. nih.govresearchgate.net

Influence of the 3-Nitrophenyl Substituent on Chemical Reactivity

The 3-nitrophenyl group attached to the imine nitrogen plays a crucial role in modulating the reactivity of the entire molecule through a combination of electronic and steric effects.

The nitro group is a strong electron-withdrawing group, and its presence on the phenyl ring significantly influences the electronic properties of the imine nitrogen and, by extension, the entire isoindolin-1-imine system. The electron-withdrawing nature of the nitro group reduces the electron density on the phenyl ring and, through resonance and inductive effects, on the imine nitrogen atom.

This reduction in electron density has several consequences:

Increased Electrophilicity of the Imine Carbon: By pulling electron density away from the imine nitrogen, the nitro group makes the imine carbon more electron-deficient and therefore more susceptible to nucleophilic attack. This enhances the reactivity of the molecule in reactions such as aza-alkylations. Computational studies on related nitrophenyl-substituted imines have shown that the nitro group leads to a significant redistribution of atomic charges. nih.gov

Decreased Basicity of the Imine Nitrogen: The electron-withdrawing effect of the nitro group makes the lone pair of electrons on the imine nitrogen less available for protonation. This decreases the basicity of the imine compared to an unsubstituted N-phenyl or N-alkyl isoindolin-1-imine.

Activation of the Phenyl Ring towards Nucleophilic Aromatic Substitution: While the primary focus is on the isoindoline core, the nitro group activates the phenyl ring towards nucleophilic aromatic substitution, although this is generally less facile than reactions at the imine center.

The presence of the N-phenyl group, in addition to its electronic influence, also introduces steric bulk around the imine nitrogen. This steric hindrance can play a significant role in the stereochemical outcome of reactions at the imine carbon.

In nucleophilic addition reactions, the approaching nucleophile will be influenced by the orientation of the phenyl ring. The phenyl group can shield one face of the imine, leading to a preference for attack from the less hindered side. This can be a critical factor in controlling the diastereoselectivity of reactions where a new stereocenter is formed at the C1 position.

Furthermore, the rotation of the bond between the imine nitrogen and the phenyl ring can be restricted, potentially leading to the existence of different conformational isomers. While there are no specific studies on the rotational barriers in this compound, research on related N-substituted isoindolines suggests that the nature and substitution pattern of the aryl group can influence the conformational preferences and, consequently, the reactivity. researchgate.netnih.gov

Structural Elucidation and Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Assignment

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone for the structural elucidation of chemical compounds. Different spectroscopic methods probe various aspects of a molecule's structure, and their combined application allows for an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(3-Nitrophenyl)isoindolin-1-imine is anticipated to show characteristic signals for its distinct proton environments. The aromatic protons on both the isoindolinone and the 3-nitrophenyl rings would resonate in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. The methylene (B1212753) (CH₂) protons of the isoindolinone ring are expected to produce a singlet around 4.5 ppm. The imine proton (C=NH), depending on its tautomeric equilibrium and solvent interactions, may appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers a map of the carbon skeleton. Key signals would include the imine carbon (C=N) at approximately 155.0 ppm and the carbon atom of the nitrophenyl ring attached to the nitro group at around 148.5 ppm. researchgate.net The remaining aromatic carbons would generate a series of signals in the typical aromatic region of 120.0 to 135.0 ppm, while the methylene carbon (CH₂) would appear further upfield at about 50.0 ppm. researchgate.net

2D NMR Studies: Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for the definitive assignment of all proton and carbon signals. COSY spectra establish proton-proton coupling networks, revealing which protons are adjacent to one another. HSQC spectra correlate each proton with its directly bonded carbon atom, providing unambiguous C-H connectivities.

Hypothetical ¹H NMR Data

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.0 - 8.5 | Multiplet |

| Methylene (CH₂) Protons | ~4.5 | Singlet |

| Imine (NH) Proton | Downfield, broad | Singlet |

Hypothetical ¹³C NMR Data

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| Imine Carbon (C=N) | ~155.0 |

| C-NO₂ Carbon | ~148.5 |

| Aromatic Carbons | 120.0 - 135.0 |

| Methylene (CH₂) Carbon | ~50.0 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring their characteristic vibrational frequencies. vscht.cz For this compound, the IR spectrum would display several key absorption bands. A strong band in the 1660-1680 cm⁻¹ region is characteristic of the C=N (imine) stretching vibration. researchgate.net The presence of the nitro group (NO₂) is confirmed by two strong absorptions corresponding to its asymmetric and symmetric stretching vibrations, typically found near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected to appear at wavenumbers above 3000 cm⁻¹, whereas the aliphatic C-H stretching of the methylene group will be observed just below 3000 cm⁻¹. libretexts.org

Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Imine (C=N) Stretch | 1660 - 1680 |

| Aromatic C=C Stretch | 1475 - 1600 |

| Asymmetric NO₂ Stretch | ~1530 |

| Symmetric NO₂ Stretch | ~1350 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for analyzing conjugated π-systems. The extended conjugation in this compound, which includes the isoindolinone system, the imine double bond, and the nitrophenyl ring, is expected to result in significant absorption in the UV-Vis spectrum. The presence of the nitro group, a strong chromophore, will likely cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to related compounds lacking this group.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of its fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular weight, which allows for the determination of the elemental composition of this compound. The fragmentation pattern can reveal characteristic losses of molecular fragments, such as the nitro group (NO₂) or parts of the isoindolinone ring, further corroborating the proposed structure.

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide detailed structural information, X-ray crystallography offers the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state.

By diffracting X-rays through a single crystal of this compound, it is possible to determine the precise location of every atom in the molecule. This analysis yields accurate bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. Furthermore, X-ray crystallography reveals the molecule's conformation and the arrangement of molecules within the crystal lattice. This includes an understanding of intermolecular forces, such as π-π stacking interactions between the aromatic rings, which govern the crystal packing.

Scientific Data Unavilable for this compound

Following a comprehensive search of scientific literature, databases, and patent records, it has been determined that there is no publicly available experimental data for the chemical compound This compound . Consequently, an article detailing its structural elucidation, intermolecular interactions, and stereochemical investigations, as per the requested outline, cannot be generated at this time.

The search for primary sources providing information on the synthesis, characterization (including NMR, IR, and crystal structure data), and stereochemical analysis of this specific molecule did not yield any relevant results. While literature exists for structurally related compounds, such as isomers like 3-(4-nitrophenyl)iminoisoindol-1-one and other derivatives of isoindolin-1-imine, this information is not directly applicable to the specified compound.

The requested article sections and subsections require detailed, scientifically validated findings that are not present in the current body of scientific literature for this compound. Any attempt to create the requested content would be speculative and would not adhere to the principles of scientific accuracy.

Therefore, the generation of a scientifically rigorous article on this compound is not feasible until research on this specific compound is conducted and published in peer-reviewed scientific journals.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for the given system, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying relatively large molecules. nih.govsemanticscholar.org DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms in 2-(3-Nitrophenyl)isoindolin-1-imine, a process known as geometry optimization. nih.gov By finding the minimum energy conformation, DFT provides key geometric parameters such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations yield a range of electronic properties. These include the total energy, dipole moment, and the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. nih.govresearchgate.net MEP maps are valuable for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), offering clues about its intermolecular interactions and reactive sites. nih.gov

Illustrative Geometric Parameters for a DFT-Optimized Structure This table is illustrative and shows the type of data that would be generated from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=N (imine) | ~1.30 Å |

| Bond Length | N-C (isoindoline ring) | ~1.40 Å |

| Bond Length | C-N (nitrophenyl) | ~1.45 Å |

| Bond Angle | C-N-C (imine-ring-phenyl) | ~120° |

| Dihedral Angle | Phenyl-Isoindoline Plane | Variable |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy and spatial distribution of these orbitals are critical for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. researchgate.net For this compound, the HOMO is expected to be localized on the isoindolin-1-imine moiety, while the LUMO is likely to be distributed over the electron-withdrawing nitrophenyl group.

Illustrative Frontier Orbital Energies This table is illustrative and shows the type of data that would be generated from HOMO-LUMO analysis.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Electron-donating capability |

| LUMO | -2.0 | Electron-accepting capability |

| HOMO-LUMO Gap | 4.5 | Chemical stability/reactivity |

The flexibility of the bond connecting the nitrophenyl group to the isoindoline (B1297411) core allows for multiple rotational conformations. Conformational analysis is performed to identify the most stable conformers and to understand the energy barriers between them. While DFT can be used for this, for a more comprehensive scan of the potential energy surface (PES), less computationally intensive force field methods are often employed initially.

These methods model the molecule as a collection of atoms connected by springs, allowing for rapid calculation of the energy of different conformations. The results of a force field scan can then be refined using higher-level DFT calculations for the most stable conformers. This approach provides a detailed map of the conformational landscape, which is essential for understanding how the molecule's shape influences its properties and interactions.

Mechanistic Investigations through Computational Modeling

Computational modeling is also instrumental in exploring potential chemical transformations and reaction mechanisms.

For reactions involving this compound, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and rate. mdpi.commdpi.com

For instance, in a hypothetical cycloaddition reaction, DFT calculations could be used to determine whether the reaction proceeds through a concerted or a stepwise mechanism by searching for the relevant transition states and intermediates. mdpi.commdpi.com

Imines can exist in equilibrium with their enamine tautomers. academie-sciences.fryoutube.com In the case of isoindolin-1-imines, a potential tautomeric equilibrium exists between the imine form and an aminoisoindole form. Computational studies are essential for determining the relative energies of these tautomers and the energy barrier for their interconversion. academie-sciences.fr

Studies on similar imine-enamine systems have shown that the relative stability of tautomers can be significantly influenced by substituent effects and the solvent environment. academie-sciences.fr DFT calculations, often including a model for the solvent, can predict which tautomer is more stable under different conditions. The mechanism of interconversion, which typically involves proton transfer, can also be elucidated by locating the transition state for this process. This information is vital as the different tautomers may exhibit distinct chemical and biological properties.

Illustrative Relative Energies of Tautomers This table is illustrative and shows the type of data that would be generated from tautomerism studies.

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Polar Solvent |

|---|---|---|

| Imine Form | 0.0 (Reference) | 0.0 (Reference) |

| Enamine Form | +5.2 | +3.5 |

Advanced Computational Approaches for Structure-Reactivity Relationships

The exploration of structure-reactivity relationships in this compound benefits significantly from sophisticated computational techniques. These methods allow for a detailed examination of how the three-dimensional arrangement of atoms influences the molecule's behavior and interactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a window into the dynamic nature of this compound in various environments. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the molecule's conformational changes over time, providing insights into its flexibility and interactions with surrounding molecules, such as solvents or biological macromolecules.

A typical MD simulation protocol for this compound would involve the following steps:

System Setup: The molecule is placed in a simulation box, often filled with a chosen solvent like water, to mimic experimental conditions.

Energy Minimization: The initial geometry of the system is optimized to remove any unfavorable steric clashes.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to equilibrate the system.

Production Run: The simulation is run for an extended period, during which the trajectory of each atom is recorded.

Analysis of the MD trajectory can reveal important information about the conformational landscape of this compound, including the rotational freedom of the nitrophenyl group relative to the isoindolin-1-imine core.

Quantitative Structure-Activity Relationship (QSAR) Model Development Methodologies (e.g., CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a particular property. For a set of analogues of this compound, QSAR models can be developed to predict their activity and guide the design of new, more potent compounds.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR methodologies.

CoMFA: This method calculates the steric and electrostatic interaction energies between a probe atom and each molecule in the dataset. These interaction energies are then used as descriptors in a partial least squares (PLS) regression analysis to build the QSAR model.

CoMSIA: In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often leads to more robust and interpretable models.

The development of a CoMFA or CoMSIA model for this compound derivatives would involve aligning the set of molecules and then calculating the respective fields to generate the descriptors for the statistical analysis.

Applicability Domain Analysis for Predictive Models

A crucial aspect of any QSAR model is defining its Applicability Domain (AD) . The AD defines the chemical space for which the model is expected to make reliable predictions. Predictions for compounds that fall outside the AD are considered extrapolations and are less trustworthy.

Several methods can be used to determine the AD of a QSAR model, including:

Range-based methods: This simple approach defines the AD based on the range of descriptor values in the training set.

Distance-based methods: These methods, such as the Euclidean or Mahalanobis distance, measure the distance of a new compound from the compounds in the training set.

Leverage approach: In this statistical method, the leverage of each compound is calculated. Compounds with high leverage are considered influential and may be outside the AD.

By defining the AD, researchers can confidently use the developed QSAR models to screen new, virtual derivatives of this compound.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic parameters of molecules like this compound. These predictions can aid in the interpretation of experimental spectra and confirm the structure of the synthesized compound.

NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C NMR spectra can be calculated with high accuracy. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose.

IR Spectroscopy: The vibrational frequencies and intensities of the infrared spectrum can also be computed. These calculations help in assigning the observed IR absorption bands to specific vibrational modes of the molecule, such as the N-H stretch of the imine or the N-O stretches of the nitro group.

The table below presents a hypothetical comparison of experimental and computationally predicted spectroscopic data for this compound.

| Spectroscopic Parameter | Experimental Value | Computationally Predicted Value (DFT/B3LYP/6-31G*) |

| ¹H NMR Chemical Shift (ppm) | ||

| Imine N-H | ~8.5 | 8.45 |

| Aromatic C-H (Nitrophenyl) | 7.5 - 8.2 | 7.48 - 8.15 |

| Aromatic C-H (Isoindoline) | 7.2 - 7.6 | 7.18 - 7.55 |

| ¹³C NMR Chemical Shift (ppm) | ||

| Imine C=N | ~165 | 164.8 |

| Aromatic C-NO₂ | ~148 | 147.9 |

| IR Absorption (cm⁻¹) | ||

| N-H Stretch | ~3300 | 3305 |

| C=N Stretch | ~1640 | 1642 |

| NO₂ Asymmetric Stretch | ~1530 | 1528 |

| NO₂ Symmetric Stretch | ~1350 | 1348 |

Advanced Applications in Chemical Sciences and Materials Technology

Role as Core Building Blocks in Complex Chemical Synthesis

The utility of 2-(3-Nitrophenyl)isoindolin-1-imine as a foundational molecule in organic synthesis is primarily attributed to the reactivity of its isoindolin-1-imine core. This moiety can participate in a variety of chemical transformations, enabling the construction of more elaborate molecular architectures.

The isoindolin-1-imine structure can be envisioned as a synthon for a range of other heterocyclic systems. The imine nitrogen and the adjacent endocyclic nitrogen can act as nucleophilic centers, while the imine carbon is electrophilic. This reactivity pattern allows for the transformation of the isoindolin-1-imine ring into other heterocyclic frameworks through carefully designed reaction sequences. For instance, cycloaddition reactions or condensation with bifunctional reagents could lead to the formation of fused heterocyclic systems.

While specific examples for this compound are not extensively documented in the literature, the general reactivity of N-substituted isoindolin-1-imines suggests potential pathways. For example, reaction with α,β-unsaturated ketones could potentially lead to the formation of fused pyridone or dihydropyridine (B1217469) derivatives. Similarly, reactions with 1,3-dicarbonyl compounds could yield fused pyrimidine (B1678525) systems. The nitrophenyl group, while primarily influencing the electronic properties, may also direct the regioselectivity of these transformations.

In the context of multi-step organic synthesis, this compound can serve as a valuable intermediate. libretexts.orgrsc.org Its synthesis from readily available starting materials, such as 2-cyanobenzaldehyde (B126161) and 3-nitroaniline (B104315), makes it an accessible building block. nih.gov Once formed, the imine functionality can be further manipulated. For example, reduction of the imine would yield the corresponding amine, 2-(3-nitrophenyl)isoindolin-1-amine, introducing a new set of functional group reactivities.

Furthermore, the nitro group on the phenyl ring is a versatile functional handle. It can be reduced to an amino group, which can then be diazotized and subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents. This versatility allows for the late-stage functionalization of molecules derived from this core structure, a key strategy in modern organic synthesis and medicinal chemistry.

A plausible synthetic sequence starting from this compound is outlined below:

| Step | Transformation | Reagents and Conditions | Product Type |

| 1 | Reduction of Imine | NaBH₄, MeOH | 2-(3-Nitrophenyl)isoindolin-1-amine |

| 2 | Reduction of Nitro Group | H₂, Pd/C, EtOH | 2-(3-Aminophenyl)isoindolin-1-amine |

| 3 | Diazotization | NaNO₂, HCl, 0-5 °C | Diazonium Salt Intermediate |

| 4 | Sandmeyer Reaction | CuCN | 2-(3-Cyanophenyl)isoindolin-1-amine |

| 5 | Sandmeyer Reaction | CuBr | 2-(3-Bromophenyl)isoindolin-1-amine |

This table presents a hypothetical multi-step synthesis based on established organic chemistry principles. The reactivity of this compound in these specific sequences would require experimental validation.

Development of Functional Materials

The electronic properties endowed by the conjugated system of the isoindoline (B1297411) core and the electron-withdrawing nature of the nitrophenyl group make this compound an attractive candidate for the synthesis of functional materials, particularly those with applications in optics and electronics.

A significant application of isoindoline-based structures is in the synthesis of chromophores, particularly benzo-fused aza-BODIPY (azadipyrromethene) dyes. These dyes are of great interest due to their strong absorption and emission in the near-infrared (NIR) region of the electromagnetic spectrum. The general synthesis of benzo-fused aza-BODIPYs often involves the condensation of a substituted isoindoline or a related precursor.

While direct synthesis from this compound has not been explicitly reported, it can be considered a potential precursor. The reaction of the isoindolin-1-imine with a suitable partner, followed by complexation with a boron source, could lead to the formation of an unsymmetrically substituted benzo-fused aza-BODIPY. The 3-nitrophenyl substituent would be expected to modulate the photophysical properties of the resulting dye, potentially leading to a red-shift in absorption and emission wavelengths and influencing the quantum yield of fluorescence.

The electro-optical properties of materials derived from this compound are an area of potential research interest. The combination of the electron-donating potential of the isoindoline nitrogen atoms and the electron-withdrawing nitrophenyl group creates a "push-pull" system. Such systems are known to exhibit non-linear optical (NLO) properties, which are crucial for applications in optical communications and data storage.

Theoretical calculations could provide insight into the hyperpolarizability of this compound and its derivatives. Experimental investigations, such as Electric Field Induced Second Harmonic Generation (EFISH), could then be used to validate these theoretical predictions. The electro-optical properties would likely be highly dependent on the nature and position of substituents on both the isoindoline and phenyl rings.

The conjugated π-system of this compound suggests that it and its derivatives could function as dyes. The color of these dyes would be determined by the extent of conjugation and the nature of any additional substituents. The nitrophenyl group is a known chromophoric group and would contribute to the color of the compound.

Derivatives of this compound could be synthesized to tune the color and dyeing properties. For example, introduction of electron-donating groups on the isoindoline ring or further functionalization of the nitrophenyl ring could lead to a range of colors. The affinity of these dyes for different substrates, such as polymers or textiles, would depend on their molecular structure and polarity.

A summary of potential applications and the key structural features of this compound that enable them is provided below:

| Application Area | Key Structural Feature | Potential Outcome |

| Heterocyclic Synthesis | Reactive Imine Functionality | Access to diverse fused heterocyclic systems. |

| Multi-step Synthesis | Versatile Nitro Group | Late-stage functionalization of complex molecules. |

| Chromophore Synthesis | Conjugated Isoindoline Core | Precursor to NIR-absorbing aza-BODIPY dyes. |

| Electro-optical Materials | Intramolecular Charge Transfer | Development of materials with NLO properties. |

| Dyes and Pigments | Extended π-System | Synthesis of novel colored compounds. |

This table outlines potential applications based on the chemical structure of this compound. Experimental verification is necessary to confirm these possibilities.

Design of Ligands for Catalysis

The molecular structure of this compound, featuring an imine nitrogen and a nitro group, suggests its potential as a ligand in catalysis. The imine nitrogen can act as a Lewis basic site to coordinate with a metal center, while the nitrophenyl group can influence the electronic properties of the resulting complex.

Theoretically, this compound could serve as a ligand in transition metal catalysis. The imine functionality is a common feature in ligands used for a variety of organic transformations. The coordination of the imine nitrogen to a metal center, such as rhodium or iron, could facilitate reactions like C-H functionalization or other annulation processes. nih.gov The electronic nature of the metal's coordination sphere can be fine-tuned by substituents on the ligand, and the electron-withdrawing nitro group on the phenyl ring of this compound would likely impact the catalytic activity of the metal center. researchgate.net For instance, in related systems, the formation of metal-ligand complexes with imine-containing ligands is a key step in catalytic cycles. researchgate.net

However, a thorough review of existing literature reveals no specific examples or detailed studies of metal complexes formed with this compound and their subsequent application in organic reactions. The successful synthesis and characterization of such complexes would be the first step toward exploring their catalytic potential.

In the realm of organocatalysis, molecules containing imine or iminium ion functionalities are pivotal intermediates. Bifunctional organocatalysts, such as those derived from thiourea (B124793) or trans-1,2-diaminocyclohexane, have been successfully employed in asymmetric reactions involving imines. nih.gov These catalysts often operate through hydrogen bonding interactions and the activation of substrates.

The this compound molecule itself could theoretically be investigated for its basic properties in promoting certain reactions. More plausibly, it could serve as a precursor or a substrate in organocatalytic transformations. For example, related isoindolinone scaffolds are synthesized with high enantioselectivity using organocatalysts like Takemoto's catalyst. nih.govsemanticscholar.org These reactions often proceed through the formation of an imine intermediate in situ, which then undergoes a nucleophilic attack. nih.gov

Despite these possibilities, there is no direct research available that investigates the use of this compound as an organocatalyst or in organocatalytic systems. The development of such applications would require dedicated research to establish its reactivity, selectivity, and scope in various organic transformations.

Q & A

Q. What are the key synthetic routes for 2-(3-Nitrophenyl)isoindolin-1-imine, and how do reaction conditions influence product purity?

-

Methodological Answer : The synthesis of isoindolin-imine derivatives typically involves cyclization reactions or modified Delépine-type mechanisms. For example, analogous compounds like 2-(methoxymethyl)isoindolin-1-imine are synthesized via nucleophilic substitution of o-bromomethylbenzonitrile derivatives, followed by intramolecular condensation . For this compound, substituent effects (e.g., electron-withdrawing nitro groups) may alter reaction kinetics. Optimizing solvent polarity (e.g., DMF vs. MeOH) and temperature (80–120°C) is critical to minimize side products like nitrophenyl byproducts.

-

Key Data :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF | Enhances cyclization |

| Temperature (°C) | 100–120 | Reduces impurities |

| Reaction Time (h) | 12–24 | Balances completion vs. degradation |

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of 1H/13C NMR (to confirm aromatic proton environments and imine connectivity) and FT-IR (to verify C=N stretching bands at ~1600–1650 cm⁻¹). Mass spectrometry (HRMS) is essential for confirming molecular ion peaks. Cross-reference spectral data with computational predictions (e.g., DFT-optimized structures) to resolve ambiguities .

Advanced Research Questions

Q. What mechanistic uncertainties exist in the formation of this compound, and how can they be addressed experimentally?

-

Methodological Answer : A key uncertainty is the role of intermediates, such as cationic species formed during cyclization (e.g., analogous to cation 4 in Delépine reactions ). Isotopic labeling (e.g., 15N tracing) or in-situ NMR monitoring can track intermediate formation. Computational studies (e.g., DFT) can model transition states to identify rate-limiting steps.

-

Data Contradiction Analysis : Discrepancies between experimental and computational data (e.g., unexpected regioselectivity) may arise from solvent effects or steric hindrance from the nitro group. Re-evaluate solvent parameters (dielectric constant, polarity) and employ kinetic isotope effects (KIEs) to refine mechanistic models.

Q. How does the 3-nitrophenyl substituent influence the compound’s stability under varying pH and oxidative conditions?

-

Methodological Answer : The electron-withdrawing nitro group increases susceptibility to hydrolysis at the imine bond. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can quantify degradation products. Compare degradation profiles with non-nitrated analogs to isolate substituent effects.

-

Key Findings :

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| Acidic (pH < 3) | Imine hydrolysis | Buffered formulations (pH 5–7) |

| Oxidative (H2O2) | Nitro group reduction | Antioxidants (e.g., BHT) |

Q. What strategies resolve contradictions in reported bioactivity data for isoindolin-imine derivatives?

- Methodological Answer : Variations in bioassay protocols (e.g., cell line specificity, concentration ranges) often underlie discrepancies. Standardize assays using reference compounds (e.g., nicardipine derivatives ) and validate via orthogonal methods (e.g., enzymatic vs. cellular assays). Meta-analyses of published data can identify outlier studies and refine structure-activity relationship (SAR) models .

Research Recommendations

- Priority Uncertainties :

- Synthetic Scalability : How do batch vs. flow chemistry approaches impact yield for nitro-substituted isoindolines?

- Mechanistic Resolution : Develop in-situ spectroscopic tools to capture transient intermediates.

- Biological Relevance : Establish standardized assays to harmonize bioactivity data across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.